![molecular formula C14H14BrN3O3 B14624664 N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea CAS No. 57190-79-1](/img/structure/B14624664.png)
N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromopyridine moiety linked to a phenyl group through an oxygen atom, and further connected to a methoxy-methylurea group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Coupling Reaction: The bromopyridine is then coupled with a phenol derivative through a nucleophilic substitution reaction to form the 6-bromopyridin-2-yloxyphenyl intermediate.
Urea Formation: The final step involves the reaction of the intermediate with methoxy-methylurea under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter certain functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Applications De Recherche Scientifique
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, while the methoxy-methylurea group can form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromopyridin-2-ylmethanol: Shares the bromopyridine moiety but lacks the phenyl and urea groups.
6-Bromo-2-pyridinecarboxaldehyde: Contains the bromopyridine structure but with an aldehyde group instead of the phenyl and urea groups.
Uniqueness
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea is unique due to the combination of its bromopyridine, phenyl, and methoxy-methylurea groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
57190-79-1 |
|---|---|
Formule moléculaire |
C14H14BrN3O3 |
Poids moléculaire |
352.18 g/mol |
Nom IUPAC |
3-[4-(6-bromopyridin-2-yl)oxyphenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C14H14BrN3O3/c1-18(20-2)14(19)16-10-6-8-11(9-7-10)21-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,19) |
Clé InChI |
YXYSREHHUQUWFU-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


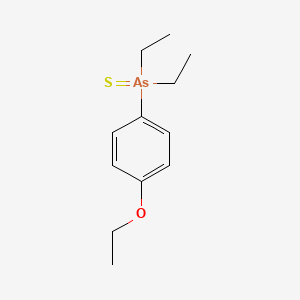

![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)

![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
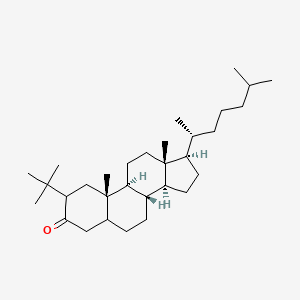
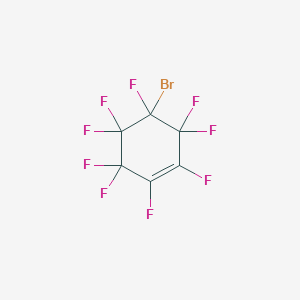
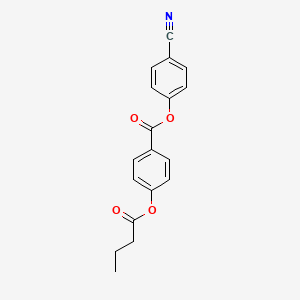
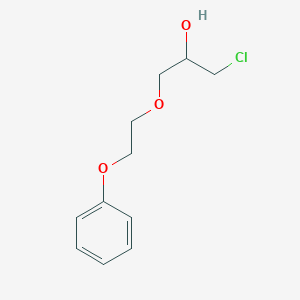


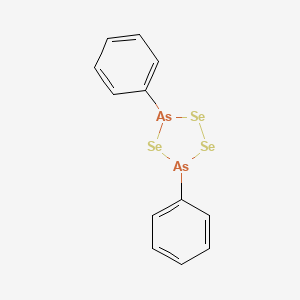
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)
